![molecular formula C10H9ClO4 B14486792 Methyl [4-(chlorocarbonyl)phenoxy]acetate CAS No. 63787-33-7](/img/structure/B14486792.png)
Methyl [4-(chlorocarbonyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(chlorocarbonyl)phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenoxy ring, which is further connected to a methyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [4-(chlorocarbonyl)phenoxy]acetate can be synthesized through a nucleophilic acyl substitution reaction. The typical synthetic route involves the reaction of 4-(chlorocarbonyl)phenol with methyl chloroacetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorocarbonyl)phenol and methyl acetate.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of the chlorocarbonyl group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)phenol and methyl acetate.
Reduction: 4-(hydroxymethyl)phenoxyacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of chlorocarbonyl groups on biological systems.
Wirkmechanismus
The mechanism of action of methyl [4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. This interaction can affect various biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl [4-(chlorocarbonyl)phenoxy]acetate can be compared with other similar compounds such as:
Methyl [4-(hydroxymethyl)phenoxy]acetate: This compound has a hydroxyl group instead of a chlorocarbonyl group, which affects its reactivity and biological activity.
Methyl [4-(methoxycarbonyl)phenoxy]acetate: The presence of a methoxycarbonyl group instead of a chlorocarbonyl group results in different chemical properties and applications.
Methyl [4-(aminocarbonyl)phenoxy]acetate: The aminocarbonyl group imparts different reactivity and potential biological activity compared to the chlorocarbonyl group.
Eigenschaften
CAS-Nummer |
63787-33-7 |
|---|---|
Molekularformel |
C10H9ClO4 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
methyl 2-(4-carbonochloridoylphenoxy)acetate |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-15-8-4-2-7(3-5-8)10(11)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IICFBQQVVDPOHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

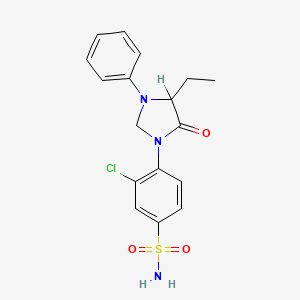
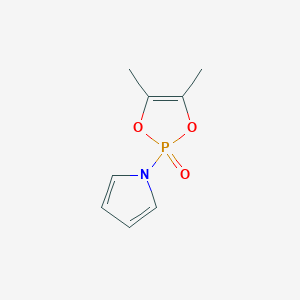
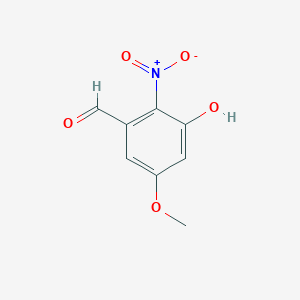

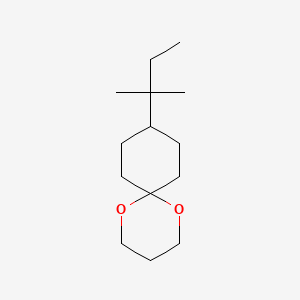
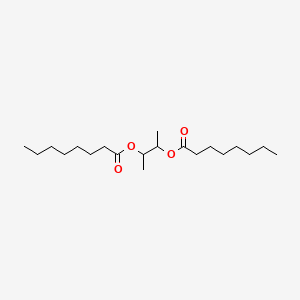

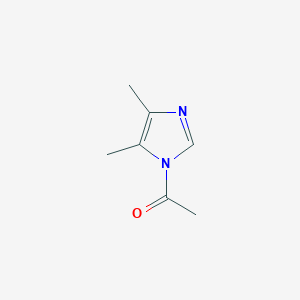

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

